A Deep Dive into the Structural Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone: An NMR and Mass Spectrometry Guide
A Deep Dive into the Structural Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone: An NMR and Mass Spectrometry Guide
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, renowned for its ability to inhibit cytochrome P450 14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[1] The synthesis of novel triazole derivatives continues to be a focal point in medicinal chemistry to address the challenge of drug resistance and to improve the therapeutic index of antifungal treatments.[2][3][4] This guide provides an in-depth technical analysis of the structural characterization of a promising antifungal candidate, 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a rationale behind the analytical methodologies. We will explore the causality of experimental choices and present a self-validating system of protocols and data interpretation, grounded in established scientific principles.
Molecular Structure and Rationale for Analysis
The target molecule, 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, combines a flexible seven-membered cycloheptanone ring with the rigid, aromatic 1,2,4-triazole heterocycle. This combination presents a unique analytical challenge in unequivocally determining its structure and stereochemistry. NMR spectroscopy is indispensable for mapping the proton and carbon framework and establishing connectivity, while mass spectrometry provides precise molecular weight determination and insights into the molecule's fragmentation patterns, further confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC, are employed for a comprehensive structural assignment.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with limited solubility or to observe exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for the complex methylene region of the cycloheptanone ring.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cycloheptanone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the triazole moiety to the cycloheptanone ring.
-
Data Interpretation and Expected Spectral Features
The expected NMR data is summarized in the tables below, followed by a detailed interpretation.
Table 1: Predicted ¹H NMR Data for 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.8 - 3.0 | m | - |
| H-3, H-7 | 1.5 - 1.9 | m | - |
| H-4, H-5, H-6 | 1.2 - 1.6 | m | - |
| -CH₂- (linker) | 4.2 - 4.5 | dd | ~14, ~6 |
| 4.0 - 4.3 | dd | ~14, ~8 | |
| Triazole H-3' | 8.0 - 8.2 | s | - |
| Triazole H-5' | 8.3 - 8.5 | s | - |
Table 2: Predicted ¹³C NMR Data for 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 210 - 215 |
| C-2 | 50 - 55 |
| C-3, C-7 | 28 - 32 |
| C-4, C-5, C-6 | 24 - 28 |
| -CH₂- (linker) | 55 - 60 |
| Triazole C-3' | 150 - 155 |
| Triazole C-5' | 145 - 150 |
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Cycloheptanone Ring Protons: The protons on the cycloheptanone ring will appear as a series of complex multiplets in the aliphatic region (1.2-3.0 ppm).[5] The proton at C-2, being adjacent to the carbonyl group and the triazolylmethyl substituent, is expected to be the most downfield of the ring protons.
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Methylene Linker Protons: The two protons of the methylene bridge connecting the triazole and cycloheptanone moieties are diastereotopic and will appear as a pair of doublets of doublets (an ABX system) due to geminal coupling to each other and vicinal coupling to the proton at C-2.
-
Triazole Protons: The two protons of the 1,2,4-triazole ring are expected to appear as sharp singlets in the aromatic region (8.0-8.5 ppm).[6][7] Their distinct chemical shifts are due to the different electronic environments of C-3' and C-5'.
-
Carbonyl Carbon: The carbonyl carbon of the cycloheptanone ring will have a characteristic chemical shift in the downfield region of the ¹³C NMR spectrum (210-215 ppm).[8][9][10]
-
Triazole Carbons: The carbons of the triazole ring will appear at approximately 145-155 ppm.[11][12]
Visualization of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[13]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation and obtain structural information, perform a product ion scan on the protonated molecular ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Data Interpretation and Expected Fragmentation Patterns
The molecular formula of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is C₁₀H₁₅N₃O, with a monoisotopic mass of 193.1215 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 194.1293 |
| [M+Na]⁺ | 216.1113 |
The fragmentation of the 1,2,4-triazole ring is a key diagnostic tool in mass spectrometry.[13] Common fragmentation pathways for 1,2,4-triazole derivatives include the loss of neutral molecules such as N₂ and HCN.[13][14]
Key Predicted Fragmentation Pathways:
-
Loss of the triazole ring: A prominent fragmentation pathway would involve the cleavage of the bond between the methylene linker and the cycloheptanone ring, leading to a fragment corresponding to the protonated triazole-methylene moiety or the cycloheptanone ring.
-
Cleavage within the cycloheptanone ring: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[15]
-
Loss of small neutral molecules from the triazole ring: As seen in other triazole compounds, the loss of N₂ (28 Da) or HCN (27 Da) from the protonated molecular ion or subsequent fragment ions can be expected.[13]
Visualization of Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in MS/MS.
Conclusion
The structural elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is effectively achieved through the complementary use of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity and framework of the molecule, while mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. The methodologies and expected data presented in this guide provide a robust framework for the characterization of this and similar novel triazole-based compounds, ensuring scientific integrity and accelerating the drug discovery process.
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